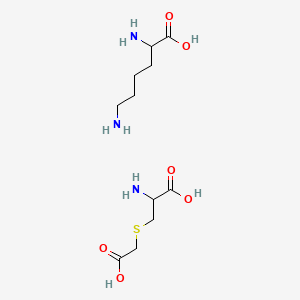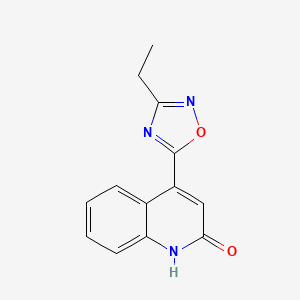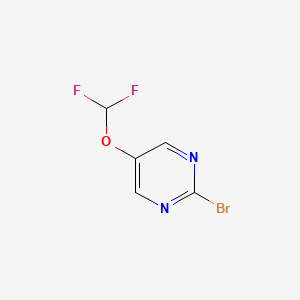![molecular formula C19H25N3OS B12496419 N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B12496419.png)
N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a thiophene ring, a piperidine ring, and a benzyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
化学反応の分析
Types of Reactions
N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Benzyl chloride, sodium hydroxide, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of neurological disorders, pain management, and inflammation.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting neuronal signaling and function.
類似化合物との比較
N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide can be compared with other similar compounds, such as:
N-{2-[(1-phenylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide: Similar structure but with a phenyl group instead of a benzyl group.
N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
These compounds share structural similarities but may exhibit different chemical reactivity, biological activity, and pharmacological properties due to the variations in their functional groups and ring systems.
特性
分子式 |
C19H25N3OS |
|---|---|
分子量 |
343.5 g/mol |
IUPAC名 |
N-[2-[(1-benzylpiperidin-4-yl)amino]ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H25N3OS/c23-19(18-7-4-14-24-18)21-11-10-20-17-8-12-22(13-9-17)15-16-5-2-1-3-6-16/h1-7,14,17,20H,8-13,15H2,(H,21,23) |
InChIキー |
PGJASAYGTAHNBI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1NCCNC(=O)C2=CC=CS2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-1-[2-(dimethylamino)ethyl]-3-(3,3-dimethyl-2-oxobutyl)-1H-3,1-benzimidazol-3-ium](/img/structure/B12496338.png)
![4-Chloro-3-(5-{[(4-fluorobenzyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B12496345.png)

![Methyl 3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496354.png)
![2-Benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B12496362.png)
![N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12496367.png)
![4-{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12496371.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}alanine](/img/structure/B12496378.png)
![N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12496385.png)
![(R)-6,6'-Bis(diisopropylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B12496395.png)


![5-(4-chloro-2-fluorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12496411.png)
![Tert-butyl [1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate](/img/structure/B12496434.png)
